molecular formula C5H3ClN4 B12965903 5-chloro-1H-pyrazolo[3,4-c]pyridazine

5-chloro-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B12965903
M. Wt: 154.56 g/mol
InChI Key: WTCMCRMQPFASDW-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound with the molecular formula C5H3ClN4. It is part of the pyrazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with chloropyridazine . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on reaction time, temperature, and the use of efficient catalysts to maximize production .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrazolo[3,4-b]pyridine
  • 5-chloro-1H-pyrazolo[4,3-c]pyridazine
  • 5-chloro-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

5-chloro-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3ClN4/c6-4-1-3-2-7-9-5(3)10-8-4/h1-2H,(H,7,9,10)

InChI Key

WTCMCRMQPFASDW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NN=C1Cl

Origin of Product

United States

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